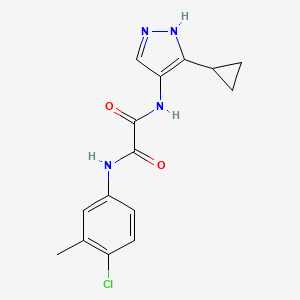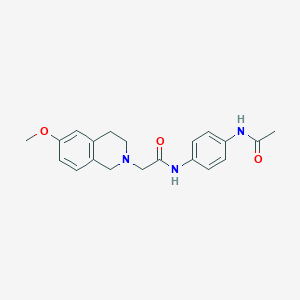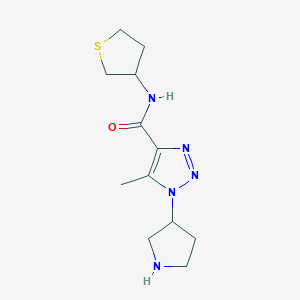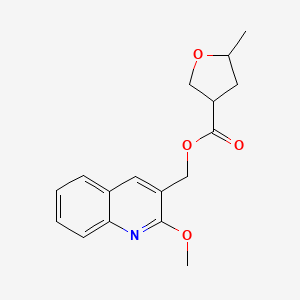![molecular formula C7H14ClNO3 B7436083 2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide](/img/structure/B7436083.png)
2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide is a chemical compound that is commonly known as Chloramphenicol. It is an antibiotic that has been widely used in the treatment of bacterial infections for more than 70 years. Chloramphenicol is known for its broad-spectrum activity against many different types of bacteria, making it a valuable tool for medical and scientific research.
Mécanisme D'action
Chloramphenicol works by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome and prevents the formation of peptide bonds between amino acids, thereby stopping the production of new proteins.
Biochemical and Physiological Effects
Chloramphenicol has been shown to have a number of biochemical and physiological effects on bacteria. It can inhibit the growth of many different types of bacteria, including both gram-positive and gram-negative species. It has also been shown to have a bactericidal effect in some cases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Chloramphenicol is its broad-spectrum activity against many different types of bacteria. This makes it a valuable tool for researchers studying bacterial infections. However, there are also some limitations to its use. Chloramphenicol can be toxic to some types of cells, and it can also be subject to bacterial resistance.
Orientations Futures
There are many potential future directions for research involving Chloramphenicol. One area of interest is the development of new antibiotics that are more effective against resistant strains of bacteria. Another area of research is the study of the mechanisms of bacterial resistance to Chloramphenicol, with the goal of developing new strategies to overcome this resistance. Finally, Chloramphenicol could be used in combination with other antibiotics to create more effective treatments for bacterial infections.
Méthodes De Synthèse
Chloramphenicol is synthesized from the reaction of p-nitrobenzene with thionyl chloride to form p-nitrobenzoyl chloride. This is then reacted with 2-amino-1-propanol to form 2-amino-1-(p-nitrophenyl)propan-1-ol. Finally, this compound is reduced with sodium borohydride to form Chloramphenicol.
Applications De Recherche Scientifique
Chloramphenicol has been used extensively in scientific research for its antibacterial properties. It has been used to study the mechanisms of bacterial resistance and to develop new antibiotics. It has also been used in the study of bacterial protein synthesis and the role of ribosomes in this process.
Propriétés
IUPAC Name |
2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO3/c1-5(8)7(11)9-3-6(10)4-12-2/h5-6,10H,3-4H2,1-2H3,(H,9,11)/t5?,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONSBUVJWZLQFM-PRJDIBJQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(COC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC[C@H](COC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-[4-[[2-oxo-2-(2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7436015.png)
![methyl N-[2-[[3-(4-carbamoylanilino)-3-oxopropyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B7436021.png)

![N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7436050.png)
![[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea](/img/structure/B7436056.png)


![1-[2-(5-Chloropyridin-3-yl)oxyethyl]-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B7436075.png)
![8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B7436093.png)
![5-cyclopropyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7436096.png)
![[5-Chloro-2-[(2,5-dimethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7436098.png)
![1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine](/img/structure/B7436107.png)